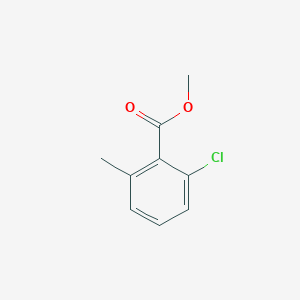

Methyl 2-chloro-6-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUYMMGUQYRLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629093 | |

| Record name | Methyl 2-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99585-14-5 | |

| Record name | Methyl 2-chloro-6-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2-chloro-6-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylbenzoate is a halogenated aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom and a methyl group ortho to the methyl ester, imparts specific steric and electronic properties that make it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring proper handling, reaction optimization, and purification. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound, alongside methodologies for their determination and essential safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values and should be used with this consideration.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₂ | Biotuva Life Sciences[1] |

| Molecular Weight | 184.62 g/mol | Biotuva Life Sciences[1] |

| CAS Number | 99585-14-5 | Biotuva Life Sciences[1] |

| Appearance | White powder | Guidechem[2] |

| Boiling Point | 241.3 ± 20.0 °C (Predicted) | ChemBlink[3] |

| Density | 1.186 ± 0.06 g/cm³ (Predicted) | ChemBlink[3] |

| Solubility | Very slightly soluble (0.41 g/L at 25 °C) (Calculated) | ChemBlink[3] |

| Storage | Keep it in a dry, shady and cool place. | Guidechem[2] |

Molecular Structure

The structural arrangement of this compound is fundamental to its reactivity and physical characteristics. The presence of the chloro and methyl groups in close proximity to the ester functionality creates a sterically hindered environment that can influence reaction kinetics and product distributions.

Caption: Molecular structure of this compound.

Spectroscopic Data (Predicted)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methyl group protons on the ring. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and ester groups and the electron-donating effect of the methyl group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum would provide information on the number and electronic environment of the carbon atoms. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with those attached to the substituents showing characteristic shifts), the methyl carbon of the ester, and the methyl carbon on the ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

-

C-O stretch (ester): Strong bands in the 1100-1300 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 184, with a characteristic [M+2]⁺ peak at m/z 186 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak). Fragmentation would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 153/155, and the loss of the entire ester group (-COOCH₃) to yield a fragment at m/z 125/127.

Experimental Methodologies for Physical Property Determination

The following are standard experimental protocols for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Crimp the pan to seal it. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature. The onset of the melting peak is taken as the melting point.

Caption: Workflow for melting point determination using DSC.

Purity and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for determining the purity of a volatile compound and confirming its molecular weight and fragmentation pattern.

Protocol:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

The separated components elute from the column and enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

The resulting mass spectrum is used to identify the compound and assess its purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds should be followed. Based on data for similar compounds, the following safety measures are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[6] If inhaled, move to fresh air.[6] In case of skin contact, wash with soap and water.[6] If swallowed, seek immediate medical attention.[5]

Conclusion

This compound is a key synthetic intermediate with distinct physical properties dictated by its unique molecular structure. This guide has provided a summary of its known physicochemical characteristics, predicted spectral data, and standard methodologies for their experimental determination. Adherence to appropriate safety protocols is essential when handling this compound. For definitive experimental data, consulting supplier-specific analytical information is highly recommended.

References

- Current time in Kusilvak Census Area, US. (n.d.). Google Search.

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-3-fluoro-6-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

-

Adamas-beta. (2025, November 18). This compound|CAS 99585-14-5. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloro-6-formyl-benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-3-CHLORO-2,4-DIHYDROXY-6-METHYLBENZOATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate benzoic acid, 2-methyl-, methyl ester (9CI). Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 2-methylbenzoate. Retrieved from [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. 2-Chloro-6-methyl-benzoic acid methyl ester, CasNo.99585-14-5 Shanghai Yuanye Bio-Technology Co., Ltd. China (Mainland) [yuanye11.lookchem.com]

- 3. CAS # 99585-14-5, 2-Chloro-6-methylbenzoic acid methyl ester, this compound - chemBlink [chemblink.com]

- 4. 99585-14-5 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Methyl 2-chloro-6-methylbenzoate for Advanced Research Applications

Core Chemical Identity and Physicochemical Profile

Methyl 2-chloro-6-methylbenzoate is a substituted aromatic ester that serves as a crucial building block in advanced organic synthesis. Its strategic substitution pattern, featuring a chloro and a methyl group flanking the methyl ester, imparts unique steric and electronic properties that are highly valuable for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Understanding its fundamental characteristics is the first step toward leveraging its synthetic potential.

The compound is systematically identified by its CAS Registry Number, which ensures unambiguous recognition in chemical databases and literature.

| Identifier | Value | Source(s) |

| CAS Number | 99585-14-5 | [1][2][3][4] |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | This compound |

The structure consists of a benzene ring substituted at position 1 with a methyl ester group (-COOCH₃), at position 2 with a chlorine atom (-Cl), and at position 6 with a methyl group (-CH₃). This ortho-disubstitution around the ester linkage is critical to its reactivity and the conformational properties of its derivatives.

Caption: 2D Chemical Structure of this compound.

The physical properties of the compound are essential for designing reaction conditions, purification protocols, and formulation strategies. The following data, primarily from calculated values, provides a baseline for laboratory work.

| Property | Value | Source |

| Boiling Point | 241.3 ± 20.0 °C at 760 Torr | [4] |

| Density | 1.186 ± 0.06 g/cm³ at 20 °C | [4] |

| Flash Point | 109.5 ± 17.2 °C | [4] |

| Aqueous Solubility | Very slightly soluble (0.41 g/L) at 25 °C | [4] |

Synthesis Pathway: Palladium-Catalyzed Carbomethoxylation

For drug development and other large-scale applications, a robust and efficient synthesis is paramount. While several methods can produce this ester, palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene stands out as a highly effective approach suitable for producing kilogram quantities.[5][6]

This synthetic route is favored for several reasons:

-

High Efficiency: The method provides the target compound in high yield, which is critical for cost-effective manufacturing.[5]

-

Scalability: The reaction conditions are amenable to large-scale production without significant loss of efficiency.[5][6]

-

Process Simplicity: The synthesis does not require the isolation of intermediates, streamlining the overall workflow and reducing processing time.[5]

The transformation involves the coupling of a carbon monoxide molecule and a methanol-derived methoxy group onto the aromatic ring at the position of the iodo-substituent, catalyzed by a palladium complex.

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 99585-14-5|this compound|BLD Pharm [bldpharm.com]

- 4. CAS # 99585-14-5, 2-Chloro-6-methylbenzoic acid methyl ester, this compound - chemBlink [chemblink.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Methyl 2-chloro-6-methylbenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-chloro-6-methylbenzoate, a key intermediate in various synthetic pathways. In the absence of extensive empirical solubility data, this document leverages fundamental principles of organic chemistry, including molecular structure, polarity, and intermolecular forces, to predict and rationalize its solubility in a diverse range of organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for solubility determination. A detailed experimental protocol for the quantitative measurement of solubility is also presented, providing a robust framework for laboratory practice.

Introduction to this compound

This compound is a substituted aromatic ester with the chemical formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. Its structure, featuring a benzene ring substituted with a chloro group, a methyl group, and a methyl ester group, dictates its physicochemical properties and, consequently, its behavior in various solvent systems. Understanding the solubility of this compound is paramount for its effective use in chemical reactions, purification processes such as crystallization, and formulation development. The strategic placement of the substituents on the aromatic ring influences the molecule's polarity and its ability to engage in intermolecular interactions, which are the primary determinants of solubility.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar polarities and intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solute to dissolve, the energy required to break the existing interactions must be compensated by the energy released upon the formation of new, favorable interactions.

The key factors influencing the solubility of this compound are:

-

Polarity: The distribution of electron density within the molecule. The presence of the electronegative chlorine atom and the polar ester group (C=O) introduces a dipole moment, rendering the molecule moderately polar.

-

Hydrogen Bonding: The ability of a molecule to donate or accept hydrogen atoms in a hydrogen bond. This compound does not possess any hydrogen bond donor protons (like -OH or -NH). However, the oxygen atoms of the ester's carbonyl group can act as hydrogen bond acceptors[2].

-

Van der Waals Forces: These are weak, non-specific interactions that occur between all molecules. The benzene ring and the methyl group contribute to the nonpolar character of the molecule, favoring interactions with nonpolar solvents through London dispersion forces.

The interplay of these factors determines the solubility of this compound in different classes of organic solvents.

Predicted Solubility Profile of this compound

Based on the structural analysis of this compound, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both polar (ester and chloro groups) and nonpolar (benzene ring and methyl group) regions, suggesting it will exhibit a range of solubilities across different solvent classes.

Factors Influencing Solubility

Caption: Factors influencing the solubility of this compound.

Solubility Predictions in Different Solvent Classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., -OH). While this compound cannot act as a hydrogen bond donor, its carbonyl oxygen can accept hydrogen bonds from the solvent. This, combined with the overall moderate polarity of the solute, suggests that it will be soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are polar but lack hydrogen bond donating capabilities. The dipole-dipole interactions between the polar regions of this compound and these solvents are expected to be significant, leading to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low polarity and primarily interact through van der Waals forces. The nonpolar aromatic ring and methyl group of the solute will facilitate its dissolution in these solvents. However, the polar ester and chloro groups may limit its solubility compared to more nonpolar solutes.

-

Water: A highly polar protic solvent. A calculated water solubility for a closely related compound is very low (0.41 g/L at 25 °C)[3]. This is expected, as the large nonpolar portion of the molecule dominates its interaction with water.

Summary of Predicted and Known Solubility

| Solvent Class | Example Solvent | Polarity Index | Dielectric Constant (ε) | Predicted Solubility | Known Quantitative Data |

| Polar Protic | Methanol | 5.1 | 32.7 | High | Not available |

| Ethanol | 4.3 | 24.5 | High | Not available | |

| Polar Aprotic | Acetone | 5.1 | 20.7 | High | Not available |

| Ethyl Acetate | 4.4 | 6.0 | High | Not available | |

| Dichloromethane | 3.1 | 8.9 | Moderate to High | Not available | |

| Nonpolar | Toluene | 2.4 | 2.4 | Moderate | Not available |

| Hexane | 0.1 | 1.9 | Low to Moderate | Not available | |

| Aqueous | Water | 10.2 | 80.1 | Very Low | Very slightly soluble (0.41 g/L at 25 °C, calculated)[3] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental procedure is necessary. The following protocol outlines the widely used shake-flask method, followed by concentration analysis using High-Performance Liquid Chromatography (HPLC), a technique well-suited for the analysis of organic compounds[4].

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm PTFE)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze these standards by HPLC to construct a calibration curve of peak area versus concentration.

-

-

HPLC Analysis:

-

Inject the diluted samples and the calibration standards into the HPLC system.

-

Record the peak area of the analyte in each chromatogram.

-

-

Data Analysis and Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Conclusion

While experimental data on the solubility of this compound in organic solvents is not widely available in the literature, a systematic analysis of its molecular structure allows for reliable predictions of its solubility behavior. Its moderate polarity, arising from the presence of an ester and a chloro group, coupled with its nonpolar aromatic backbone, suggests good solubility in a range of polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is predicted to be moderate, while it is expected to be very slightly soluble in water. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust and reliable method for determining the solubility of this compound in any solvent of interest. This information is critical for optimizing reaction conditions, developing purification strategies, and advancing its application in pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). 2-Chloro-6-methylbenzoic acid. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 2-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

- Platosz, N. A., Lalancette, R. A., Thompson, H. W., Newman, J. M., & Schachter, A. (2013). 2-(2-Methylbenzoyl)benzoic acid: catemeric hydrogen bonding in a γ-keto acid. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1547–o1548.

-

PubChem. (n.d.). Methyl 2,6-dichlorobenzoate. Retrieved from [Link]

-

Dalton Research Molecules. (n.d.). Methyl 6-Chloro-2-methylbenzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-2-methylhexane (CAS 4398-65-6). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

-

NIST. (n.d.). 2-Chloro-2-methylhexane. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 2-methyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-Chloro-6-methylisonicotinate. Retrieved from [Link]

Sources

Spectroscopic data for "Methyl 2-chloro-6-methylbenzoate" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-chloro-6-methylbenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a disubstituted aromatic ester with the chemical formula C₉H₉ClO₂. As a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its unambiguous structural confirmation is paramount.[1][2] This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed reference for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, ensuring a robust and reliable analysis.

The structural identity of a molecule is defined by the precise connectivity of its atoms and their arrangement in three-dimensional space. Spectroscopic techniques provide the necessary insights to piece together this molecular puzzle. NMR spectroscopy reveals the chemical environment of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present through their vibrational modes, and mass spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis. This document will dissect each of these techniques as applied to this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, we can deduce the connectivity of atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the three aromatic protons, the ester methyl protons, and the ring-attached methyl protons. The electron-withdrawing nature of the chloro and carbomethoxy groups significantly influences the chemical shifts of the aromatic protons.[3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.30 - 7.15 | Multiplet | 3H | Ar-H | The three adjacent aromatic protons will appear as a complex multiplet due to mutual coupling. |

| ~ 3.90 | Singlet | 3H | -OCH₃ | The methyl ester protons are deshielded by the adjacent oxygen atom and appear as a sharp singlet. |

| ~ 2.45 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring appears as a singlet in the typical benzylic region. |

Expert Insights: The ortho-substituents (chloro and methyl groups) flanking the ester group can cause steric hindrance, potentially restricting the rotation of the ester group. This can lead to subtle differences in the chemical environments of the aromatic protons, resulting in a more complex splitting pattern than a simple doublet of doublets and a triplet. High-field NMR may be required to fully resolve these couplings.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

Processing: Process the Free Induction Decay (FID) with an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate all signals.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's lack of symmetry, nine distinct signals are expected.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 168.0 | C =O | The ester carbonyl carbon is significantly deshielded and appears at a low field.[4] |

| ~ 138.0 | C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| ~ 135.0 | C -Cl | Quaternary aromatic carbon attached to the chlorine atom. |

| ~ 132.0 | C -COOCH₃ | Quaternary aromatic carbon attached to the ester group. |

| ~ 131.0 | Ar-C H | Aromatic methine carbon. |

| ~ 128.5 | Ar-C H | Aromatic methine carbon. |

| ~ 125.0 | Ar-C H | Aromatic methine carbon. |

| ~ 52.5 | -OC H₃ | The methyl ester carbon, shielded relative to the aromatic carbons.[4] |

| ~ 20.0 | Ar-C H₃ | The ring-attached methyl carbon, appearing in the aliphatic region. |

Expert Insights: The chemical shifts of the aromatic carbons are influenced by the additive effects of the substituents.[5] The positions of the quaternary carbons can be definitively assigned using techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows long-range correlations between protons and carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Record the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Processing: Process the data similarly to the ¹H spectrum. The CDCl₃ solvent signal at ~77.16 ppm can be used as a secondary reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.[6]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2960-2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (from -CH₃ groups) |

| ~ 1730-1715 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| ~ 1600, 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1250-1100 | Strong | C-O Stretch | Ester C-O |

| ~ 800-750 | Strong | C-Cl Stretch | Aryl Halide |

Expert Insights: The most diagnostic peak in the IR spectrum of this compound is the intense, sharp absorption band for the ester carbonyl (C=O) stretch, expected around 1720 cm⁻¹.[7] The exact position can be influenced by conjugation with the aromatic ring and the electronic effects of the substituents. The presence of strong C-O stretching bands further confirms the ester functionality.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid or a single drop of the liquid sample directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrometry Data (EI-MS)

| m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Assignment | Rationale |

|---|---|---|---|

| 184/186 | Moderate | [M]⁺˙ | Molecular ion. The 3:1 ratio of the peaks is characteristic of a monochlorinated compound (³⁵Cl/³⁷Cl). |

| 153/155 | High | [M - OCH₃]⁺ | Loss of the methoxy radical (·OCH₃) from the molecular ion, forming a stable acylium ion.[9] |

| 125/127 | Moderate | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical (·COOCH₃). |

| 90 | Moderate | [C₇H₆]⁺˙ | Loss of HCl from the m/z 125/127 fragment. |

| 77 | Low | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[10] |

Expert Insights: In the mass spectrum of aromatic esters, the molecular ion is typically prominent due to the stability of the aromatic ring.[9] The most significant fragmentation pathway is often the alpha-cleavage leading to the loss of the alkoxy group (·OR), resulting in a highly resonance-stabilized acylium ion.[11][12] For this compound, the loss of the methoxy radical (·OCH₃, 31 Da) to form the ion at m/z 153/155 is expected to be a major fragmentation pathway and may represent the base peak.

Caption: Primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

References

- Berkeley Learning Hub. (2025). Unveiling the Secrets: Carbonyl IR Spectra Decoded.

- TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy?.

- Whitman College. (n.d.). GCMS Section 6.14: Fragmentation of Esters.

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

- Chemistry Steps. (n.d.). Interpreting IR Spectra.

- University of Calgary. (n.d.). IR: carbonyl compounds.

- Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.

- Dr. K. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- Google Patents. (n.d.). WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2.

- Google Patents. (n.d.). WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics.

- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.

- JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.

- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

- 1. WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2 - Google Patents [patents.google.com]

- 2. WO2010132999A1 - Methyl sulfanyl pyrmidmes useful as antiinflammatories, analgesics, and antiepileptics - Google Patents [patents.google.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. aiinmr.com [aiinmr.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. GCMS Section 6.14 [people.whitman.edu]

- 10. youtube.com [youtube.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

"Methyl 2-chloro-6-methylbenzoate" synthesis from 2-chloro-6-methylbenzoic acid

Abstract

This technical guide provides an in-depth analysis of the synthetic methodologies for converting 2-chloro-6-methylbenzoic acid to its corresponding methyl ester, methyl 2-chloro-6-methylbenzoate. This ester is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document explores the mechanistic underpinnings, procedural details, and comparative advantages of several key esterification methods, including the classic Fischer esterification, methylation via diazomethane and its safer alternative trimethylsilyldiazomethane, and conversion using thionyl chloride with methanol. The guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis, offering field-proven insights to aid in the selection and optimization of the most suitable synthetic route.

Introduction: The Significance of this compound

This compound serves as a crucial building block in organic synthesis. Its structural features, a substituted aromatic ring with chloro, methyl, and carbomethoxy functionalities, make it a versatile precursor for the elaboration of more complex molecular architectures. The strategic placement of these groups allows for a variety of subsequent chemical transformations, rendering it an important intermediate in the production of high-value compounds. The efficient and scalable synthesis of this ester from its parent carboxylic acid, 2-chloro-6-methylbenzoic acid, is therefore a subject of considerable interest in both academic and industrial research.

Comparative Analysis of Synthetic Methodologies

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic chemistry. Several methods have been established, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as the scale of the reaction, the sensitivity of the starting material to acidic or basic conditions, the desired purity of the product, and safety considerations. This guide will focus on the most relevant and practical methods for the synthesis of this compound.

| Method | Reagents | Catalyst | Conditions | Yield | Key Advantages | Key Disadvantages |

| Fischer Esterification | Methanol | Strong Acid (e.g., H₂SO₄, p-TsOH) | Reflux | Moderate to High | Cost-effective, simple procedure | Reversible reaction, requires excess alcohol or water removal, harsh acidic conditions |

| Diazomethane | Diazomethane (CH₂N₂) | None | Room Temperature | Excellent | High yield, mild conditions, no byproducts other than N₂ | Highly toxic, explosive, and carcinogenic[1][2][3][4][5][6] |

| TMS-Diazomethane | Trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) | Methanol | 0 °C to Room Temperature | Excellent | Safer alternative to diazomethane, high yield, mild conditions[7] | More expensive than diazomethane precursors |

| Thionyl Chloride/Methanol | Thionyl Chloride (SOCl₂), Methanol | None | 0 °C to Reflux | Good to Excellent | High yield, irreversible reaction | Thionyl chloride is corrosive and moisture-sensitive, generates HCl and SO₂ byproducts[8][9][10][11][12] |

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification, or simply Fischer esterification, is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15][16] It represents one of the most straightforward and cost-effective methods for preparing esters.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.[13][14][15][16] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. The entire process is reversible, and to drive the equilibrium towards the product, a large excess of the alcohol is typically used, or the water formed during the reaction is removed, often by azeotropic distillation.[13][14][17]

Caption: Fischer Esterification Workflow.

Experimental Protocol

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-methylbenzoic acid.

-

Reagent Addition: Add a large excess of anhydrous methanol, followed by a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[18]

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Method 2: Methylation with Diazomethane and Trimethylsilyldiazomethane

Diazomethane and its derivatives are highly efficient reagents for the methylation of carboxylic acids, proceeding under mild conditions with excellent yields.[1][19][20][21][22]

Mechanistic Insights

The reaction between a carboxylic acid and diazomethane is initiated by a proton transfer from the acidic carboxylic acid to the basic diazomethane.[1][19][22] This generates a carboxylate anion and a highly reactive methyldiazonium cation. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas, an excellent leaving group.[19]

Caption: Diazomethane Methylation Mechanism.

Safety Imperatives for Diazomethane

Extreme Caution is Advised. Diazomethane is a highly toxic, explosive, and carcinogenic gas.[1][2][3][4][5][6] It can detonate upon contact with rough surfaces, direct sunlight, or strong light.[2][6] All manipulations must be conducted in a well-ventilated fume hood, using flame-polished glassware and a blast shield.[2][4][19] Personal protective equipment, including a lab coat, safety goggles, a face shield, and appropriate gloves (butyl rubber or Viton are preferable), is mandatory.[2][4] Diazomethane is typically prepared in situ and used immediately as a solution in an inert solvent like diethyl ether.

Experimental Protocol (Diazomethane)

-

Preparation of Diazomethane Solution: Prepare a dilute ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) according to established safety protocols.

-

Reaction: Dissolve 2-chloro-6-methylbenzoic acid in diethyl ether in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Reagent Addition: Slowly add the diazomethane solution dropwise to the carboxylic acid solution until a faint yellow color persists, indicating a slight excess of diazomethane. Vigorous nitrogen evolution will be observed.

-

Quenching: After the addition is complete, allow the reaction to stir for a few minutes. Quench the excess diazomethane by the careful dropwise addition of a small amount of acetic acid until the yellow color disappears.

-

Work-up: The reaction mixture can often be directly concentrated under reduced pressure to yield the methyl ester in high purity.[1]

Trimethylsilyldiazomethane: A Safer Alternative

Trimethylsilyldiazomethane (TMS-diazomethane) is a commercially available and safer alternative to diazomethane for the methylation of carboxylic acids.[7] While still requiring careful handling, it is less prone to explosion. The reaction mechanism is similar to that of diazomethane, but it typically requires the presence of methanol as a co-solvent.[7][23][24]

Experimental Protocol (TMS-Diazomethane)

-

Setup: Dissolve 2-chloro-6-methylbenzoic acid in a mixture of a suitable solvent (e.g., diethyl ether or toluene) and methanol.[7]

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of TMS-diazomethane (typically in hexanes) dropwise. Nitrogen gas evolution will be observed.[7]

-

Reaction: Stir the reaction mixture at 0 °C or allow it to warm to room temperature until the reaction is complete, as monitored by TLC or GC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified if necessary.

Method 3: Thionyl Chloride and Methanol

The use of thionyl chloride (SOCl₂) followed by the addition of methanol is a highly effective method for the synthesis of methyl esters from carboxylic acids.[25][26] This method is particularly useful when the starting material is sensitive to strong acids or when a high-yielding, irreversible reaction is desired.

Mechanistic Pathway

The reaction proceeds in two stages. First, the carboxylic acid reacts with thionyl chloride to form an acyl chloride intermediate, with the evolution of sulfur dioxide and hydrogen chloride gases. The highly reactive acyl chloride is then immediately subjected to nucleophilic attack by methanol to form the methyl ester and another equivalent of hydrogen chloride.

Caption: Thionyl Chloride Esterification Pathway.

Safety Considerations for Thionyl Chloride

Thionyl chloride is a corrosive, moisture-sensitive liquid that reacts violently with water.[8][9][10][11][12] It is also a lachrymator and harmful if inhaled. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, must be worn.[8][9][10][11][12] Reactions should be conducted under anhydrous conditions.

Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend or dissolve 2-chloro-6-methylbenzoic acid in an excess of anhydrous methanol.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly and carefully add thionyl chloride dropwise to the stirred solution.[27][28]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gently reflux for a few hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully remove the excess methanol and thionyl chloride under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude ester. Further purification can be achieved by distillation or chromatography.

Conclusion and Recommendations

The synthesis of this compound from 2-chloro-6-methylbenzoic acid can be effectively achieved through several methods, each with distinct advantages.

-

For large-scale, cost-effective synthesis where the starting material is not sensitive to acid, Fischer esterification is a viable option, provided that measures are taken to drive the reaction to completion.

-

When high yields and mild reaction conditions are paramount, and the associated hazards can be rigorously managed, diazomethane offers an excellent, albeit dangerous, choice.

-

TMS-diazomethane provides a much safer, high-yielding alternative to diazomethane and is highly recommended for laboratory-scale synthesis where cost is not the primary constraint.[7]

-

The thionyl chloride/methanol method is a robust and high-yielding protocol that is broadly applicable and avoids the equilibrium limitations of Fischer esterification. It is an excellent choice for both small and larger-scale preparations, provided that appropriate safety precautions for handling thionyl chloride are implemented.

The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, available equipment, and, most importantly, the safety infrastructure and expertise of the personnel involved.

References

-

Chemistry Steps. Fischer Esterification. [Link]

-

Master Organic Chemistry. Diazomethane (CH2N2). [Link]

-

Environmental Health & Safety, University of New Mexico. Diazomethane Standard Operating Procedure Template. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

BYJU'S. Fischer esterification reaction. [Link]

-

YouTube. Mechanism of the Fischer Esterification in Organic Chemistry. [Link]

-

University of Georgia Office of Research. Diazomethane-334-88-3.docx. [Link]

-

JoVE. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

New Jersey Department of Health. Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

-

Division of Research Safety, University of Illinois. Diazomethane. [Link]

-

Jonathan Clayden's Research Group. Diazomethane makes methyl esters from carboxylic acids. [Link]

-

Wiley Online Library. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. [Link]

-

New Jersey Department of Health. Diazomethane - HAZARD SUMMARY. [Link]

-

Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

-

Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]

-

Organic Chemistry Data. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

Oriental Journal of Chemistry. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol. [Link]

-

ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

-

University of Edinburgh Research Explorer. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]

-

PubMed. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. [Link]

-

Pianeta Chimica. Problem 2. [Link]

-

ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

ResearchGate. What are different ways to convert Amino Acid carboxylic acid into ester?. [Link]

-

Quora. How to prepare methyl benzoate from benzene. [Link]

- Google Patents. PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.

-

ACS Publications. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

Organic Process Research & Development. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]

- Google Patents.

- Google Patents. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

PubChem. Methyl 2-chlorobenzoate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. research.uga.edu [research.uga.edu]

- 4. - Division of Research Safety | Illinois [drs.illinois.edu]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nj.gov [nj.gov]

- 9. westliberty.edu [westliberty.edu]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. leap.epa.ie [leap.epa.ie]

- 12. drexel.edu [drexel.edu]

- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fischer Esterification [organic-chemistry.org]

- 16. byjus.com [byjus.com]

- 17. youtube.com [youtube.com]

- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 19. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]

- 22. researchgate.net [researchgate.net]

- 23. research.ed.ac.uk [research.ed.ac.uk]

- 24. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 26. A Simple, Convenient and Expeditious Route to Methyl Esters of Carboxylic Acids by Thionyl Chloride-Methanol – Oriental Journal of Chemistry [orientjchem.org]

- 27. pianetachimica.it [pianetachimica.it]

- 28. researchgate.net [researchgate.net]

Methyl 2-chloro-6-methylbenzoate: A Technical Guide to Commercial Availability, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylbenzoate is a key building block in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a valuable intermediate for creating complex molecular architectures. This guide provides an in-depth overview of its commercial availability, key global suppliers, and the technical considerations for its procurement and use in research and development. Furthermore, it delves into its synthesis, quality control, and safe handling protocols, offering a comprehensive resource for scientists and drug development professionals.

Introduction: The "Magic Methyl" Effect and its Relevance

The strategic placement of a methyl group on a bioactive molecule can lead to significant improvements in its pharmacological properties, a phenomenon often referred to as the "magic methyl" effect.[1] This small, lipophilic group can enhance binding affinity, improve metabolic stability, and increase cell permeability.[1] this compound, with its ortho-substituted methyl and chloro groups, provides a scaffold that can be leveraged to explore these effects in drug design and optimization. The chloro substituent offers a site for further functionalization, making this compound a versatile starting material for the synthesis of novel therapeutic agents.

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers globally, catering to both research and bulk quantity requirements. The primary suppliers are concentrated in China and India, with several distributors in Europe and North America. When sourcing this compound, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation.

Table 1: Prominent Global Suppliers of this compound

| Supplier | Headquarters | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | USA | ≥98% | Offers a wide range of grades and quantities for research purposes. |

| TCI Chemicals | Japan | >98.0% (GC) | Provides detailed analytical data and has a strong global distribution network. |

| Capot Chemical Co., Ltd. | China | 98%(Min,HPLC)[2] | A manufacturer offering competitive pricing for bulk quantities.[2] |

| BLD Pharm | China | Purity/Specification available[3] | Provides various analytical data including NMR, HPLC, and LC-MS.[3] |

| A. B. Enterprises | India | 98% | A manufacturer and exporter of industrial chemicals.[4] |

| Ezhou Hengtong Great Chemical Co., Ltd | China | 99% | An exporter of various chemical intermediates.[5] |

| JHECHEM CO LTD | China | Not specified | A trader and supplier of a wide range of chemical products.[6] |

This table is not exhaustive and represents a selection of prominent suppliers. Researchers should conduct their own due diligence before procurement.

Synthesis and Manufacturing Insights

Understanding the synthesis of this compound is crucial for anticipating potential impurities and for process development. A common and efficient method involves the carbonylation of 3-chloro-2-iodotoluene in methanol.[7][8] This palladium-catalyzed reaction proceeds smoothly and is suitable for large-scale production.[7][8]

Another synthetic approach involves the esterification of 2-chloro-6-methylbenzoic acid with methanol, typically using an acid catalyst.[9] The starting acid itself can be prepared through various methods, including nucleophilic aromatic substitution or carbonylation.[7][8]

It is important to note that variations in the synthetic route can introduce different impurities. For instance, incomplete reactions or side reactions during chlorination or esterification steps could lead to the presence of related isomers or unreacted starting materials.

Caption: Common synthetic routes to this compound.

Quality Control and Analytical Protocols

For researchers and drug development professionals, ensuring the purity and identity of starting materials is paramount. A robust quality control (QC) process is essential.

Table 2: Key Quality Control Parameters

| Parameter | Method | Typical Specification |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |

| Purity | HPLC, GC | ≥98% |

| Appearance | Visual | White to off-white solid/powder[5] |

| Moisture Content | Karl Fischer Titration | ≤0.5%[2] |

| Melting Point | Melting Point Apparatus | Not consistently reported, varies with purity |

Experimental Protocol: Purity Determination by HPLC

A standard protocol for determining the purity of this compound via High-Performance Liquid Chromatography (HPLC) is as follows:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is typically effective.[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Caption: A typical quality control workflow for incoming raw materials.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively modify the ester and chloro functionalities, as well as the potential for further reactions on the aromatic ring.

One notable application is in the synthesis of quinazolinone derivatives, which are scaffolds found in numerous approved drugs with a wide range of therapeutic activities. The core structure of this compound can be elaborated to form these complex heterocyclic systems.

Furthermore, it is a precursor for the synthesis of 2-chloromethyl-6-methylbenzoic acid esters, which are used as structural units for pharmaceutical active substances.[11] The chloro group can be converted to more reactive bromo or iodo groups to enhance reactivity in subsequent synthetic steps.[11]

Safe Handling and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid inhalation of dust or vapors and contact with skin and eyes.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15][16] Keep away from incompatible materials such as strong oxidizing agents.[13][16]

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of water.[13]

-

In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[13]

-

If inhaled: Move to fresh air.[13]

-

If swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][15]

-

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in the pharmaceutical and agrochemical sectors. Its strategic substitution pattern allows for the creation of diverse and complex molecules. By understanding its commercial landscape, synthesis, and quality control requirements, scientists can effectively procure and utilize this compound in their research and development endeavors. Adherence to safe handling and storage protocols is crucial for ensuring a safe and productive laboratory environment.

References

- Google. (2026). Current time in CN.

- Google. (2026). Current time in नागपूर डिव्हिजन, IN.

- ACS Publications. (n.d.).

- ResearchGate. (2025).

- Capot Chemical. (n.d.).

- TCI Chemicals. (2025).

- CymitQuimica. (2024).

- Biotuva Life Sciences. (n.d.).

- Fisher Scientific. (2009).

- Thermo Fisher Scientific. (2009).

- Sigma-Aldrich. (2024).

- Google Patents. (n.d.). PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters.

- BLD Pharm. (n.d.).

- Sigma-Aldrich. (n.d.).

- ChemicalBook. (2025).

- Google Patents. (n.d.).

- AOBChem USA. (n.d.).

- Industrial Chemicals. (n.d.). 2-Chloro-6-methylbenzoic acid-97%.

- ChemicalBook. (n.d.). 2-Chloro-6-methylbenzoic acid manufacturers and suppliers.

- Moldb. (n.d.). 139665-75-1 | Methyl 2-(chlorosulfonyl)

- Echemi. (n.d.).

- Fisher Scientific. (2025).

- Tradeindia. (n.d.).

- Blogger. (n.d.).

- A. B. Enterprises. (n.d.).

- PubChem. (n.d.).

- IndiaMART. (n.d.). 2-Chloro-6-Methyl Benzoic Acid at ₹ 20000/kg | Chemical Compound in Mumbai | ID.

- ResearchGate. (n.d.).

- Santa Cruz Biotechnology. (n.d.).

- Chemrio. (n.d.). CL9102; 2-Chlor-6-methyl-benzoesaeure-methylester; 2-CHLORO-6-METHYL-BENZOIC ACID METHYL ESTER.

- NIH. (n.d.). Methyl 2-(3-chlorobenzamido)

- ChemicalBook. (2025).

- Chemsrc.com. (2025). METHYL 2,4-DIMETHOXY-6-METHYLBENZOATE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- PMC - NIH. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.

- Sigma-Aldrich. (n.d.).

- BLD Pharm. (n.d.).

- SIELC Technologies. (2018).

- Biosynth. (n.d.).

- Dalton Research Molecules. (n.d.).

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

Sources

- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. capotchem.com [capotchem.com]

- 3. 99585-14-5|this compound|BLD Pharm [bldpharm.com]

- 4. 2-chloro-6-methyl Benzoic Acid at 8000.00 INR in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 5. 2-chloro-6-methylbenzoic Acid at Best Price in Ezhou, Hubei | Ezhou Hengtong Great Chemical Co., Ltd [tradeindia.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 2-methylbenzoate | SIELC Technologies [sielc.com]

- 11. PT1611083E - Synthesis of 2-chloromethyl-6-methylbenzoic acid esters - Google Patents [patents.google.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-chloro-6-methylbenzoate

This guide provides an in-depth examination of the safety protocols and handling precautions for Methyl 2-chloro-6-methylbenzoate (CAS No. 99585-14-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It elucidates the rationale behind each safety recommendation, grounding every procedure in the principles of chemical risk management. By synthesizing data from structurally analogous compounds, this guide establishes a robust framework for ensuring laboratory safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Profile

This compound is a substituted aromatic ester. While specific experimental data for this exact compound is limited, its properties can be reliably inferred from its structural components: a chlorinated benzene ring and a methyl ester group. These features are common in synthetic intermediates used in pharmaceutical and agrochemical research.

Understanding the physicochemical properties is the first step in a thorough risk assessment. These characteristics influence the compound's behavior under various laboratory conditions, affecting its potential for exposure and reactivity.

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 99585-14-5 | Biotuva Life Sciences[1] |

| Molecular Formula | C₉H₉ClO₂ | Biotuva Life Sciences[1] |

| Molecular Weight | 184.62 g/mol | Biotuva Life Sciences[1] |

| Appearance | Colorless to light yellow liquid or solid | Inferred from similar compounds like Methyl 2-chlorobenzoate and Methyl benzoate.[2][3] |

| Boiling Point | > 200 °C | Inferred from Methyl 2-chlorobenzoate (233-235 °C).[3] |

| Flash Point | > 100 °C | Inferred from Methyl 2-chlorobenzoate (108 °C), indicating it is a combustible liquid.[3] |

| Density | ~1.2 g/mL | Inferred from Methyl 2-chlorobenzoate (1.191 g/mL).[3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | General property of aromatic esters. |

Section 2: Hazard Identification and Classification

A definitive GHS classification for this compound is not widely published. Therefore, a conservative classification is derived from the hazard profiles of closely related analogs, such as 2-chloro-6-methylbenzoic acid and other substituted methyl benzoates.[4][5] This approach ensures that potential risks are not underestimated.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage | Warning / Danger | GHS07 / GHS05 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life | (None) | (None) |

Note: The potential for serious eye damage (Category 1) is included as a conservative measure based on data for the parent acid, 2-chloro-6-methylbenzoic acid.[4]

Summary of Potential Hazards:

-

Health Hazards: The primary risks associated with this compound are acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.[4][5] Direct contact with eyes could lead to serious damage.[4]

-

Physical Hazards: As a combustible liquid, it has the potential to ignite if exposed to high temperatures, sparks, or open flames.[2] Its vapors are likely heavier than air and may accumulate in low-lying areas.

-

Environmental Hazards: The compound is predicted to be harmful to aquatic organisms, necessitating procedures to prevent its release into the environment.

Section 3: The Cornerstone of Safety: Risk Assessment and the Hierarchy of Controls

Effective safety management is proactive, not reactive. It begins with a thorough risk assessment and is implemented through a systematic approach known as the Hierarchy of Controls. This methodology prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.[6]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. Methyl 2-chlorobenzoate | 610-96-8 [chemicalbook.com]

- 4. 2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-hydroxy-6-methylbenzoate | C9H10O3 | CID 584223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

A Senior Application Scientist's Guide to Methyl 2-chloro-6-methylbenzoate: A Sterically Hindered Building Block for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance

In the landscape of synthetic organic chemistry, the deliberate introduction of steric hindrance is a powerful tool for controlling reactivity and achieving specific molecular architectures. Methyl 2-chloro-6-methylbenzoate (CAS No: 99585-14-5) emerges as a preeminent building block in this context.[1][2] Its unique substitution pattern—a chloro group and a methyl group flanking an ester—imparts significant steric bulk around the aromatic ring. This guide provides an in-depth exploration of this versatile reagent, moving beyond simple reaction schemes to elucidate the underlying principles that make it an invaluable asset in the synthesis of complex molecules, particularly substituted biphenyls which are foundational in medicinal chemistry and materials science.[3][4]

This document will detail the synthesis of this compound, its critical applications in palladium-catalyzed cross-coupling reactions, and provide actionable, field-tested protocols.

| Property | Value |

| CAS Number | 99585-14-5 |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol [1] |

| Appearance | White to light yellow crystalline powder or liquid |

| Purity | Typically ≥97%[1] |

Synthesis of the Building Block: A Scalable Approach

The utility of any building block is contingent upon its accessibility. A highly efficient and scalable method for preparing the parent acid, 2-chloro-6-methylbenzoic acid, involves a palladium-catalyzed carbonylation of 3-chloro-2-iodotoluene, followed by esterification.[5][6] The direct synthesis of the methyl ester via this carbonylation in methanol is particularly efficient.[5][6] This method is suitable for producing kilogram quantities, a critical consideration for drug development programs.[5]

Synthetic Protocol: Carbomethoxylation of 3-chloro-2-iodotoluene

This protocol is adapted from a procedure developed for the synthesis of the corresponding carboxylic acid, highlighting the direct formation of the methyl ester intermediate.[5][6]

Objective: To synthesize this compound.

Materials:

-

3-chloro-2-iodotoluene

-

Methanol (MeOH), anhydrous

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Triethylamine (Et₃N)

-

Carbon monoxide (CO) gas

-

Inert solvent (e.g., Toluene)

Procedure:

-

Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer and a gas inlet, add 3-chloro-2-iodotoluene (1 equivalent).

-

Catalyst Preparation: In a separate flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (e.g., 0.01 mol%) and dppp (e.g., 0.015 mol%).

-

Reaction Mixture: Add anhydrous methanol and triethylamine (2.5 equivalents) to the reactor. Add the catalyst mixture.

-

Carbonylation: Seal the reactor, purge with carbon monoxide gas, and then pressurize with CO (e.g., to 10 atm).

-

Reaction Execution: Heat the mixture to approximately 100 °C and stir vigorously. The reaction progress can be monitored by GC or TLC.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

-

Isolation: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography to achieve high purity.[5]

Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form sterically hindered biaryl compounds.[7][8] The biphenyl moiety is a privileged structure in pharmacology and serves as a fundamental backbone for many organic materials.[3][4][9]

The Causality Behind its Utility

The strategic placement of the ortho-substituents is key. The chloro group serves as the reactive handle for oxidative addition to the palladium(0) catalyst, while the adjacent methyl group provides steric shielding. This steric hindrance influences the rotational barrier around the newly formed C-C bond in the biphenyl product, enabling the synthesis of stable atropisomers—chiral molecules that do not possess a stereocenter but are chiral due to hindered rotation. This is a critical design element in modern asymmetric synthesis.

Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base plays a crucial role in activating the boronic acid for the transmetalation step.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Substituted Biaryl

This generalized protocol is a robust starting point for coupling this compound with various arylboronic acids.[13]

Objective: To synthesize Methyl 2-(Aryl)-6-methylbenzoate.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent system (e.g., Toluene/H₂O, DME/H₂O)[14]

Workflow Diagram:

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Procedure:

-

Reactor Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

-